molecular formula C9H7BrN2 B088770 1-(4-bromophenyl)-1H-pyrazole CAS No. 13788-92-6

1-(4-bromophenyl)-1H-pyrazole

Cat. No. B088770
CAS RN: 13788-92-6
M. Wt: 223.07 g/mol
InChI Key: SQCVGDMTHFQUKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-bromophenyl)-1H-pyrazole involves several chemical reactions and techniques. A common approach includes the reaction of 4-bromophenyl derivatives with hydrazine hydrate leading to the formation of the pyrazole ring. For instance, in the study of derivatives of 1H-pyrazole, an efficient synthesis process involves multicomponent transformations utilizing different reactants under specified conditions (Vafajoo et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction and NMR spectroscopy. For example, compounds structurally related to 1-(4-bromophenyl)-1H-pyrazole have been analyzed, revealing detailed information on their geometric configuration, bond lengths, and angles, confirming the stability and specific molecular interactions within the structures (Prasad et al., 2012).

Scientific Research Applications

  • Antiproliferative Agents for Cancer : A compound containing 1-(4-bromophenyl)-1H-pyrazole showed significant cytotoxic effects against breast cancer and leukemia cells, indicating its potential as a small molecule inhibitor for treating these cancers (Ananda et al., 2017).

  • Cytotoxic Activity against Various Cancer Cell Lines : Derivatives of 1-(4-bromophenyl)-1H-pyrazole demonstrated significant cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma and breast cancer, suggesting their potential as anti-cancer agents (Srour et al., 2018).

  • Molecular and Crystal Structure Analysis : Studies on the molecular and crystal structures of related pyrazole compounds provide insights into the structural properties and potential applications of 1-(4-bromophenyl)-1H-pyrazole derivatives in pharmaceuticals (Loh et al., 2013).

  • Fluorescent Properties for Spectroscopy : Pyrazoline derivatives, including those with 1-(4-bromophenyl)-1H-pyrazole, exhibit interesting fluorescence properties, making them useful for spectroscopic analysis and potential applications in bioimaging (Ibrahim et al., 2016).

  • Nonlinear Optical Properties : The synthesis and characterization of 1-(4-bromophenyl)-1H-pyrazole derivatives revealed their potential for applications in nonlinear optics due to their favorable electronic properties (Tamer et al., 2016).

  • Suzuki–Miyaura Cross-Coupling Reactions : Pyrazole-containing compounds, including those with 1-(4-bromophenyl)-1H-pyrazole, have been used as ligands in metal complexes for Suzuki–Miyaura cross-coupling reactions, which are important in organic synthesis (Ocansey et al., 2018).

properties

IUPAC Name

1-(4-bromophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCVGDMTHFQUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440008
Record name 1-(4-bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-pyrazole

CAS RN

13788-92-6
Record name 1-(4-bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-1H-pyrazole
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Synthesis routes and methods I

Procedure details

To a stirring suspension of (4-bromophenyl)hydrazine hydrochloride (3.28 g, 14.7 mmol) in EtOH (25 mL) was added concentrated HCl (0.147 mL, 1.47 mmol) and 1,1,3,3-tetraethoxypropane (3.87 mL, 16.1 mmol). The reaction mixture was heated at reflux for 2 h then cooled to room temperature. The reaction mixture was poured onto water (150 mL) and hexanes (20 mL) and stirred for 1 h. A brown precipitate was collected by filtration and washed with water (2×10 mL) and hexanes (10 mL). The resultant solid was dried in air then washed with toluene (10 mL) to afford 2 g (61%) of 1-(4-bromophenyl)-1H-pyrazole INT-84 as a light brown powder. LCMS-ESI (m/z) calculated for C9H7BrN2: 223; found 223/225 [M+H]+, tR=2.14 min (Method 10).
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.147 mL
Type
reactant
Reaction Step Two
Quantity
3.87 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a mixture of 1-bromo-4-iodobenzene (2.82 g, 9.97 mmol), 1H-pyrazole (680 mg, 9.99 mmol), CuI (380 mg, 2.00 mmol), DMEDA (430 μL, 4.00 mmol, 0.40 equiv), Cs2CO3 (6.52 g, 20.00 mmol) an CH3CN (40 mL). The resulting mixture was stirred overnight at 82° C. After cooling to ambient temperature, the solids were removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:12) as the eluent to yield the title compound as a white solid (2.1 g, 94%).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
430 μL
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step One
Name
Quantity
380 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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